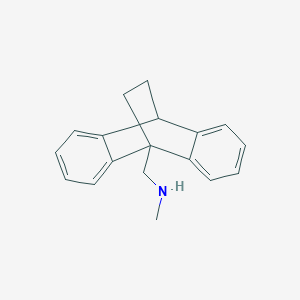
Methylphenyldivinylsilane
描述
Methylphenyldivinylsilane, also known as MPDVS, is a chemical compound that has been extensively studied for its potential applications in various fields. MPDVS is a silane-based compound that contains a vinyl group and a phenyl group, which makes it a versatile molecule for use in different chemical reactions.
科学研究应用
Methylphenyldivinylsilane has been used in various scientific research applications, including organic synthesis, polymer chemistry, and material science. Methylphenyldivinylsilane is used as a cross-linking agent in the synthesis of polymeric materials, such as silicones, which have applications in the medical industry. Methylphenyldivinylsilane is also used as a reagent in organic synthesis to introduce the vinyl and phenyl groups into various compounds. In addition, Methylphenyldivinylsilane has been used in the preparation of functionalized nanoparticles for biomedical applications.
作用机制
The mechanism of action of Methylphenyldivinylsilane involves the reaction of the vinyl and phenyl groups with other compounds. The vinyl group can participate in radical reactions, such as polymerization and cross-linking, while the phenyl group can participate in electrophilic aromatic substitution reactions. The silane group can also participate in hydrosilylation reactions, which involve the addition of a silicon-hydrogen bond to an unsaturated carbon-carbon bond.
生化和生理效应
There is limited information available on the biochemical and physiological effects of Methylphenyldivinylsilane. However, studies have shown that Methylphenyldivinylsilane is not toxic to cells and has low cytotoxicity. Methylphenyldivinylsilane has also been used as a coating material for biomedical devices, such as stents, due to its biocompatibility.
实验室实验的优点和局限性
The advantages of using Methylphenyldivinylsilane in lab experiments include its versatility in different chemical reactions, its low toxicity, and its biocompatibility. However, the limitations of using Methylphenyldivinylsilane include its high cost, the need for specialized equipment for its synthesis, and its limited availability.
未来方向
There are several future directions for Methylphenyldivinylsilane research, including its use in the synthesis of new materials, such as functionalized nanoparticles, and its use in biomedical applications, such as drug delivery systems. Methylphenyldivinylsilane can also be used in the synthesis of new polymers with unique properties, such as shape memory polymers, which have applications in the aerospace industry. In addition, the use of Methylphenyldivinylsilane in the synthesis of new catalysts for organic reactions is an area of future research.
属性
CAS 编号 |
17983-32-3 |
|---|---|
产品名称 |
Methylphenyldivinylsilane |
分子式 |
C11H14Si |
分子量 |
174.31 g/mol |
IUPAC 名称 |
bis(ethenyl)-methyl-phenylsilane |
InChI |
InChI=1S/C11H14Si/c1-4-12(3,5-2)11-9-7-6-8-10-11/h4-10H,1-2H2,3H3 |
InChI 键 |
AMGAACTXBLZKQR-UHFFFAOYSA-N |
SMILES |
C[Si](C=C)(C=C)C1=CC=CC=C1 |
规范 SMILES |
C[Si](C=C)(C=C)C1=CC=CC=C1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


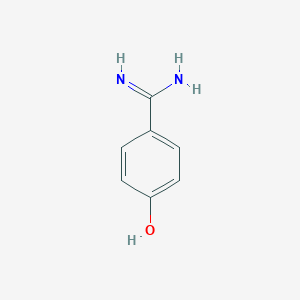
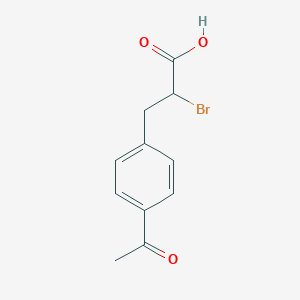
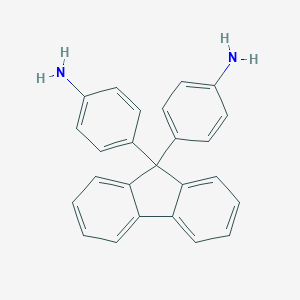
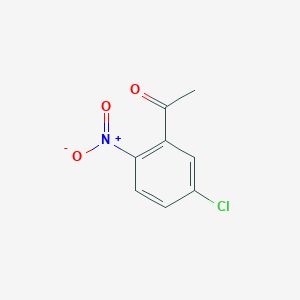

![Methyl 2-[(1R,9R,12R,19R)-8-acetyl-6-methoxy-17-oxo-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl]acetate](/img/structure/B98460.png)
![(11S,12R,13R,15R)-6-Amino-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-12-ol](/img/structure/B98461.png)
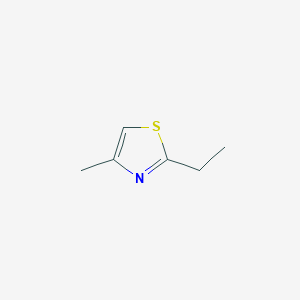
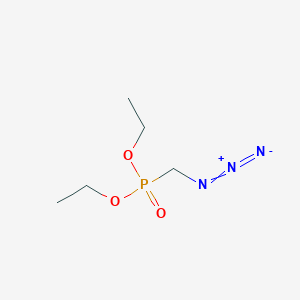
![Butanoic acid, 4-[(4-methylphenyl)thio]-](/img/structure/B98469.png)
![4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one](/img/structure/B98471.png)
